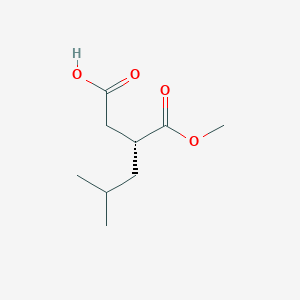
Methyl 2-cyanopyrrolidine-1-carboxylate
Übersicht
Beschreibung
“Methyl 2-cyanopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “Methyl 2-cyanopyrrolidine-1-carboxylate” can be represented by the InChI code: 1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3 .Wissenschaftliche Forschungsanwendungen
1. Catalysts for Asymmetric Michael Additions
Methyl 2-cyanopyrrolidine-1-carboxylate derivatives have been explored for their use in catalyzing asymmetric Michael additions. For instance, densely substituted L-Proline esters, which can be derived from similar compounds, are known to be effective catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
2. Synthesis of Chiral Auxiliary Compounds
Compounds closely related to methyl 2-cyanopyrrolidine-1-carboxylate have been used in the synthesis of chiral auxiliary compounds. For example, the reaction of 2-methyl-2-((1-phenylethyl)amino)propanenitrile with γ-halocarbonyl compounds has been studied for the production of 2-cyanopyrrolidines, which can be obtained as single enantiomers in many cases (Grygorenko et al., 2007).
3. Production of Pyrrole Derivatives
Pyrrole derivatives are another important application area. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structurally related compound, has been used in the production of methoxy- and cyano- derivatives of pyrrole (Bullock, Carter, Gregory, & Shields, 1972).
4. Insect Pheromone Research
Methyl 2-cyanopyrrolidine-1-carboxylate and its derivatives have also found applications in the study of insect pheromones. For example, methyl 4-methylpyrrole-2-carboxylate, which shares a similar pyrrolidine backbone, has been identified as a trail pheromone in leaf-cutting ants (Riley, Silverstein, Carroll, & Carroll, 1974).
5. Ligand in Copper-Catalyzed N-Arylation
Compounds like (S)-N-methylpyrrolidine-2-carboxylate, derived from natural L-proline, have been used as efficient ligands in copper-catalyzed N-arylation of amides, demonstrating their utility in organic synthesis (Wang, Liu, Wang, Ma, & Zhang, 2010).
6. Neuroprotective Agents
Derivatives of methyl 2-cyanopyrrolidine-1-carboxylate have also been explored for their potential as neuroprotective agents. Compounds like Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) demonstrate potential in protecting neurons against excitotoxic degeneration (Battaglia et al., 1998).
Safety And Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, such as “Methyl 2-cyanopyrrolidine-1-carboxylate”, have a promising future in drug discovery due to their versatile scaffold and diverse biological activities . They can be used to design new compounds with different biological profiles, contributing to the treatment of various human diseases .
Eigenschaften
IUPAC Name |
methyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)9-4-2-3-6(9)5-8/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDFKCSCGXJCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanopyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



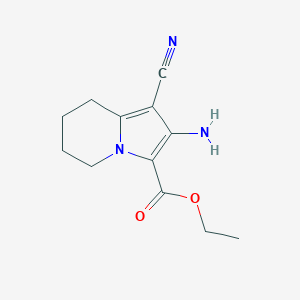
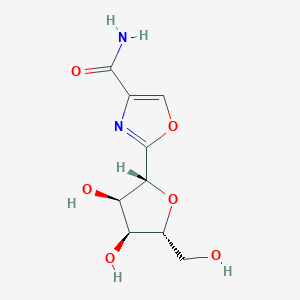

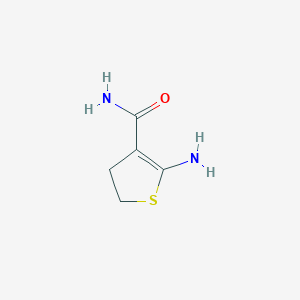
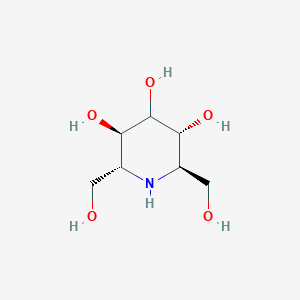

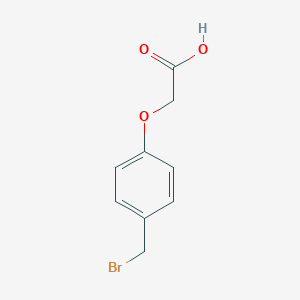
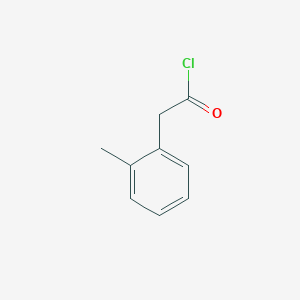
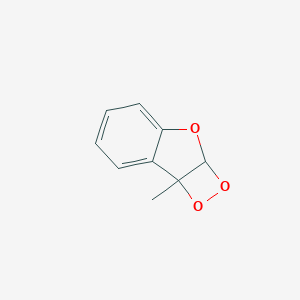
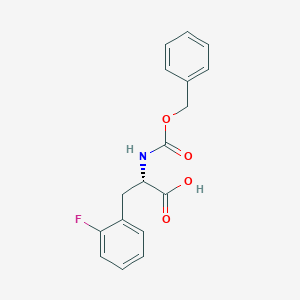
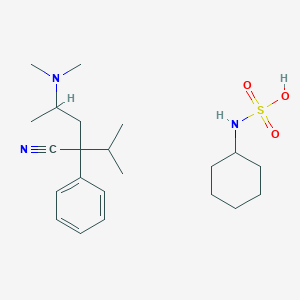
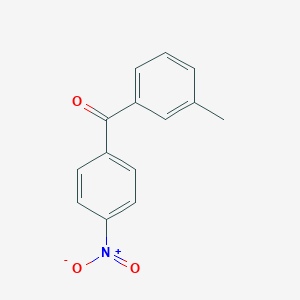
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
